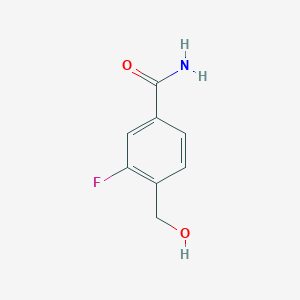
3-Fluoro-4-(hydroxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(hydroxymethyl)benzamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydroxymethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Hydroxymethylation: The 3-fluorobenzaldehyde undergoes hydroxymethylation to introduce the hydroxymethyl group at the fourth position.
Amidation: The hydroxymethylated intermediate is then subjected to amidation with ammonia or an amine to form the benzamide derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors to ensure high yield and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 3-Fluoro-4-carboxybenzamide
Reduction: 3-Fluoro-4-(hydroxymethyl)benzyl alcohol
Substitution: Various substituted benzamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Fluoro-4-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxymethyl group can influence its solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxybenzonitrile: Similar in structure but with a nitrile group instead of an amide.
3-Fluoro-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
4-Hydroxybenzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
3-Fluoro-4-(hydroxymethyl)benzamide is unique due to the combination of the fluorine atom and the hydroxymethyl group on the benzene ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
3-fluoro-4-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C8H8FNO2/c9-7-3-5(8(10)12)1-2-6(7)4-11/h1-3,11H,4H2,(H2,10,12) |
Clave InChI |
HVCREGVXJRFEBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)

![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
![2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid](/img/structure/B13319513.png)
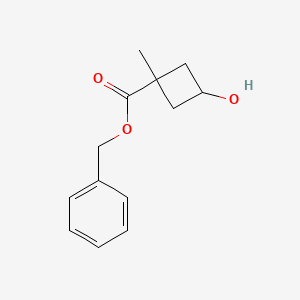

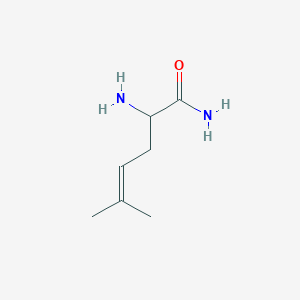
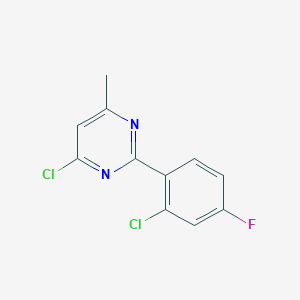
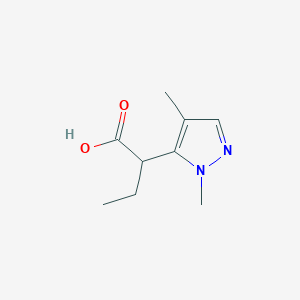
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
